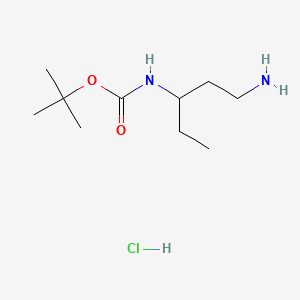

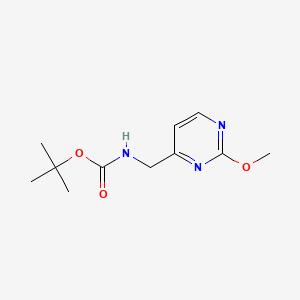

tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetate

Descripción general

Descripción

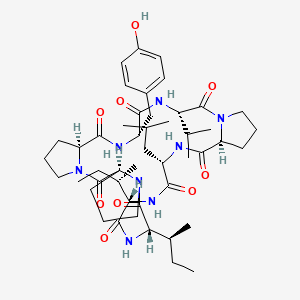

The compound is likely to be an organic compound containing a boronic ester group, which is often used in Suzuki coupling reactions . The tert-butyl group is a common protecting group in organic synthesis .

Molecular Structure Analysis

The compound likely contains a pyrazole ring, a boronic ester group, and a tert-butyl group . The exact structure would depend on the positions of these groups in the molecule.Chemical Reactions Analysis

Boronic esters are commonly used in Suzuki-Miyaura cross-coupling reactions . They can react with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Boronic esters are generally stable under normal conditions but can decompose under acidic conditions or at high temperatures .Aplicaciones Científicas De Investigación

Synthesis and Characterization :

- Kong et al. (2016) described the synthesis of a similar compound, highlighting its role as an important intermediate in biologically active compounds like crizotinib (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

- Liao et al. (2022) conducted a study focusing on the synthesis and characterization of a compound with a similar structure, emphasizing the use of Density Functional Theory (DFT) for molecular structure analysis (Liao, Liu, Wang, & Zhou, 2022).

- Ye et al. (2021) synthesized a tert-butyl compound as an intermediate of 1H-indazole derivatives, further analyzing its structure through various spectroscopic methods and DFT calculations (Ye, Chen, Wu, Chen, Yang, Liao, & Zhou, 2021).

Applications in Organic Synthesis :

- Zhang et al. (2022) discussed the role of a tert-butyl compound in synthesizing an mTOR targeted PROTAC molecule, demonstrating the utility of such compounds in complex organic syntheses (Zhang, Huang, Cao, Gong, Gan, & Mao, 2022).

- Fischer, Baier, & Mecking (2013) explored the use of tert-butyl-based complexes in Suzuki-Miyaura chain growth polymerization, which is critical for producing materials with specific properties (Fischer, Baier, & Mecking, 2013).

Biological and Medicinal Chemistry Applications :

- Jian-qiang et al. (2014) described the synthesis of Crizotinib, a drug used in cancer treatment, using tert-butyl-based intermediates, highlighting the compound's significance in pharmaceutical synthesis (Jian-qiang, Yan, Daqing, Zhou, & Yuanqiang, 2014).

Mecanismo De Acción

The exact mechanism of action would depend on the specific reactions the compound is involved in. In a Suzuki-Miyaura reaction, the boronic ester would undergo transmetallation with the palladium catalyst to form a new carbon-carbon bond.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25BN2O4/c1-13(2,3)20-12(19)10-18-9-11(8-17-18)16-21-14(4,5)15(6,7)22-16/h8-9H,10H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSRXQQCEWMKJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3S,5R)-5-[5-[2-(1,3-dioxoisoindol-2-yl)oxyethyl]-2-oxo-4-(1,2,4-triazol-1-yl)pyrimidin-1-yl]-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B592095.png)

![1-Oxa-2-azaspiro[2.5]octane, 2-acetyl-5-methyl-, (3R-cis)- (9CI)](/img/no-structure.png)